molecular formula C12H13NO2 B1587243 7-Isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-25-0

7-Isopropyl-1H-indole-2-carboxylic acid

Cat. No. B1587243
M. Wt: 203.24 g/mol
InChI Key: FDRHWXHKWSSVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular weight of 203.24 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 7-Isopropyl-1H-indole-2-carboxylic acid is represented by the linear formula C12H13NO2 . The InChI code for this compound is 1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Isopropyl-1H-indole-2-carboxylic acid are not detailed in the retrieved papers, indole derivatives in general have been noted for their diverse biological activities . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants involved.


Physical And Chemical Properties Analysis

7-Isopropyl-1H-indole-2-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 203.24 .

Scientific Research Applications

Synthesis and Characterization

  • Indole-2-carboxylic acid derivatives, including variants like 7-Isopropyl-1H-indole-2-carboxylic acid, have been synthesized for their potential therapeutic applications. These derivatives show significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

Electrocatalytic and Supercapacitor Applications

  • The electrodeposition, morphology, and capacitance performance of polyindole derivatives, including those with carboxylic groups like 7-Isopropyl-1H-indole-2-carboxylic acid, have been studied. These derivatives exhibit significant specific capacitances and energy densities, making them promising candidates for supercapacitor applications (Ma et al., 2015).

Role in Synthesis of Pharmaceutical Compounds

  • Indole-2-carboxylic acid derivatives are key intermediates in the synthesis of various pharmaceutical compounds. For example, their application in the synthesis of AJ-9677, a β3-Adrenergic Receptor Agonist, highlights their significance in drug development processes (Harada et al., 2004).

Applications in Organic Synthesis

  • The synthesis and reactivity of indole-2-carboxylic acid and its derivatives, including 7-Isopropyl variants, are crucial in organic chemistry. Their stability under various conditions and reactivity at specific positions on the indole ring make them valuable for constructing complex organic molecules (Murakami, 1987).

Future Directions

Indole derivatives, including 7-Isopropyl-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration . Future research could focus on developing novel methods of synthesis and investigating their potential therapeutic applications .

properties

IUPAC Name

7-propan-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHWXHKWSSVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405261
Record name 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-1H-indole-2-carboxylic acid

CAS RN

383132-25-0
Record name 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Isopropyl-1H-indole-2-carboxylic acid

Citations

For This Compound
2
Citations
YO Ayipo, CF Chong, MN Mordi - RSC Medicinal Chemistry, 2023 - pubs.rsc.org
… For instance, 3-(4-fluorophenyl)-7-isopropyl-1H-indole-2-carboxylic acid (S11) comprising of indole-2-carboxylate core showed strong inhibitory activity against IMP-1 quantitatively by …
Number of citations: 3 pubs.rsc.org
K Tehrani, N Brüchle - Biochemistry, 2000 - … .s3.amazonaws.com
Metallo-β-lactamases (MBLs) are zinc-dependent bacterial resistance enzymes that can inactivate essentially all classes of β-lactam antibiotics. Infections due to multi-drug-resistant …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.